![molecular formula C13H15FN2S B2447472 2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine CAS No. 1713906-53-6](/img/structure/B2447472.png)

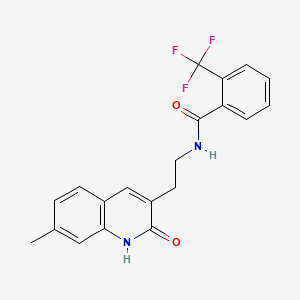

2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

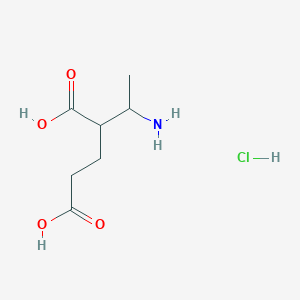

The compound “2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine” is a complex organic molecule. It contains a fluorophenyl group, a methylthiazol group, and a propan-2-amine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorophenyl group, the methylthiazol group, and the propan-2-amine group would all contribute to the overall structure .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity : A derivative, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized and exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).

Structural Analysis and Non-Covalent Interactions : A study on adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound with a fluorophenyl group, focused on their crystal structures and non-covalent interactions using quantum theory and Hirshfeld surface analysis (El-Emam et al., 2020).

Radiotracer Studies : The synthesis of carbon-14 labelled dufulin derivatives, including compounds with a 2-fluorophenyl group, was performed for radiotracer studies to understand their metabolism, residue, and environmental behavior (Yang et al., 2018).

Antimicrobial Activity of Derivatives : Novel thiadiazole and triazole derivatives derived from a similar fluorophenyl-thiazole compound were synthesized and showed in vitro antibacterial and antifungal activity (Dengale et al., 2019).

Pesticidal Activities : Pesticidal activities of compounds including 4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl derivatives were tested against mosquito larvae and a phytopathogenic fungus, showing potential for controlling mosquito larvae and plant diseases (Choi et al., 2015).

Anticancer Evaluation : A study on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives revealed their anticancer activity against various human cancer cell lines, indicating potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Wirkmechanismus

Target of Action

The primary target of 2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a member of the MAPK family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is believed to interact with its target, mapk14, leading to changes in the phosphorylation state of the protein . This can result in altered protein activity and changes in cell signaling pathways .

Biochemical Pathways

The compound’s interaction with MAPK14 can affect various biochemical pathways. MAPK14 is involved in the p38 MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation . Changes in the activity of MAPK14 can therefore have downstream effects on these pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its target, it could potentially influence cell signaling pathways related to stress and inflammation . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Eigenschaften

IUPAC Name |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2S/c1-8-11(9-6-4-5-7-10(9)14)16-12(17-8)13(2,3)15/h4-7H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEOZHVJDUKWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(C)(C)N)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2447391.png)

![3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2447396.png)

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2447398.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2447401.png)

![3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447403.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)

![2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2447407.png)

![2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride](/img/structure/B2447409.png)